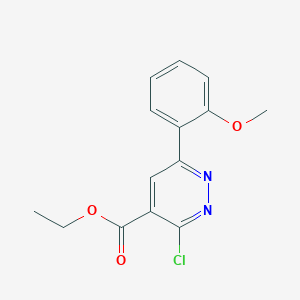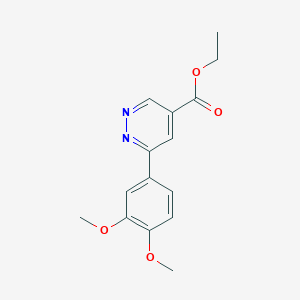![molecular formula C11H10N2O3S B1491984 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid CAS No. 2098002-88-9](/img/structure/B1491984.png)
6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Overview
Description
The compound is a complex organic molecule that contains a thiophene ring, a pyrazolo ring, and an oxazine ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrazolo is a type of azole with nitrogen atoms at positions 1 and 2 in the five-membered ring. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Oxazines can be synthesized using a commercially available dihydro-1,3-oxazine as a reagent in the Meyers synthesis of aldehydes .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The thiophene ring contains one sulfur atom, the pyrazolo ring contains two nitrogen atoms, and the oxazine ring contains one oxygen and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives can undergo reactions such as condensation with α,β-acetylenic ester to generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Oxazine dyes exhibit solvatochromism .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of novel pyrazolo-fused 1,4-oxazines is a key area of research, with methodologies focusing on efficient synthesis techniques. For instance, Zheng et al. (2012) detailed an expeditious synthesis approach for 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones, showcasing the compound's structural elucidation through X-ray crystal analysis (Zheng, Zhao, & Liu, 2012). This highlights the interest in developing new synthetic routes for complex heterocyclic compounds, potentially including the synthesis of 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid.
Biological Activity Investigation
Research on related compounds often explores their biological activities, aiming to discover potential therapeutic applications. Although direct studies on the compound are not reported, the methodology of synthesizing pyrazolo[5,1-c][1,4]oxazine derivatives and investigating their biological activities can be relevant. For example, studies on the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives by Abdellatif et al. (2014) provide a framework for assessing the biological potential of similar compounds (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Methodological Development for Heterocyclic Compounds
The development of novel methodologies for the synthesis of heterocyclic compounds is another significant area of application. For instance, Lindsay-Scott and Rivlin-Derrick (2019) achieved synthetic access to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, demonstrating the versatility of intermediate compounds as building blocks (Lindsay-Scott & Rivlin-Derrick, 2019). This research underlines the importance of developing new synthetic strategies that could be applied to the synthesis of 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid, facilitating its exploration for various scientific and potentially pharmacological applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-11(15)9-3-8-5-16-10(4-13(8)12-9)7-1-2-17-6-7/h1-3,6,10H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVWFKNTDHTXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)C(=O)O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)


